2-(2-{(E)-2-[(E)-1-(3-BROMO-4,5-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZONO}-4-OXO-1,3-THIAZOLAN-5-YL)-N~1~-PHENYLACETAMIDE
Description
2-(2-{(E)-2-[(E)-1-(3-BROMO-4,5-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZONO}-4-OXO-1,3-THIAZOLAN-5-YL)-N~1~-PHENYLACETAMIDE is a complex organic compound that features a thiazole ring, a hydrazone linkage, and a phenylacetamide moiety
Properties
IUPAC Name |
2-[(2E)-2-[(E)-(3-bromo-4,5-dimethoxyphenyl)methylidenehydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl]-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19BrN4O4S/c1-28-15-9-12(8-14(21)18(15)29-2)11-22-25-20-24-19(27)16(30-20)10-17(26)23-13-6-4-3-5-7-13/h3-9,11,16H,10H2,1-2H3,(H,23,26)(H,24,25,27)/b22-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBFIPLNDLSRUMA-SSDVNMTOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=NN=C2NC(=O)C(S2)CC(=O)NC3=CC=CC=C3)Br)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=CC(=C1)/C=N/N=C/2\NC(=O)C(S2)CC(=O)NC3=CC=CC=C3)Br)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19BrN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-{(E)-2-[(E)-1-(3-BROMO-4,5-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZONO}-4-OXO-1,3-THIAZOLAN-5-YL)-N~1~-PHENYLACETAMIDE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the thiazole ring: This can be achieved through the cyclization of appropriate thioamide and α-haloketone precursors under acidic or basic conditions.
Hydrazone formation: The thiazole intermediate can be reacted with a hydrazine derivative to form the hydrazone linkage.
Introduction of the phenylacetamide group: This step involves the acylation of the hydrazone-thiazole intermediate with phenylacetyl chloride or a similar reagent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(2-{(E)-2-[(E)-1-(3-BROMO-4,5-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZONO}-4-OXO-1,3-THIAZOLAN-5-YL)-N~1~-PHENYLACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the hydrazone linkage to an amine or other functional groups.
Substitution: The bromine atom on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide, or other oxidizing agents.
Reducing agents: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Nucleophiles for substitution: Amines, thiols, or other nucleophiles in the presence of a suitable base.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an amine.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Possible therapeutic applications due to its unique structure and functional groups.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The hydrazone linkage and thiazole ring could play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-(2-{(E)-2-[(E)-1-(3-BROMO-4,5-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZONO}-4-OXO-1,3-THIAZOLAN-5-YL)-N~1~-PHENYLACETAMIDE: Similar compounds might include other thiazole derivatives, hydrazones, and phenylacetamides.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which can impart specific chemical and biological properties not found in other compounds.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
